Aminopyralid

Description

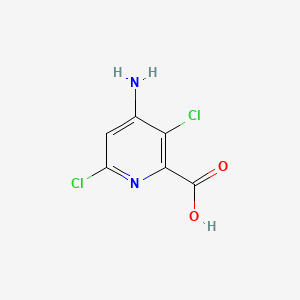

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXXQNOQHKNPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034330 | |

| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7) | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.72 at 20 °C/4 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

150114-71-9 | |

| Record name | Aminopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150114-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopyralid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150114719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4EMJ60LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163.5 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Mechanism of Aminopyralid in Broadleaf Weeds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopyralid is a highly effective, systemic herbicide used for the selective control of broadleaf weeds.[1][2] Chemically, it belongs to the pyridine carboxylic acid family, a class of compounds known for their activity as synthetic auxins.[1][3][4] Developed by Dow AgroSciences (now Corteva Agriscience), this compound mimics the action of the natural plant hormone indole-3-acetic acid (IAA) but is significantly more stable in planta.[1][5] This stability, combined with its specific molecular interactions, leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized growth that is ultimately lethal to susceptible dicotyledonous (broadleaf) species while leaving most monocotyledonous (grass) species unaffected.[1][6] This document provides a detailed examination of the core molecular mechanism of this compound, presents quantitative data on its efficacy, and outlines key experimental protocols used to elucidate its mode of action.

Core Molecular Mechanism of Action

The herbicidal activity of this compound is initiated by its interaction with the core components of the auxin signal transduction pathway. The mechanism hijacks the plant's natural growth regulation system, turning it into a lethal process.

The Auxin Signaling Pathway and this compound Interference

In a normal physiological state, auxin levels are tightly regulated. At low auxin concentrations, transcriptional repressors known as Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to Auxin Response Factors (ARFs), which are transcription factors.[7] This interaction prevents ARFs from activating the transcription of auxin-responsive genes.[7][8]

This compound acts as a "molecular glue," initiating a cascade of events that leads to the degradation of these Aux/IAA repressors.[5][8]

-

Perception by the TIR1/AFB Co-Receptor: The primary site of action for this compound is the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.[8][9] These F-box proteins are substrate-recognition components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[7][8]

-

Co-Receptor Complex Formation: this compound binds to a pocket on the TIR1/AFB protein.[7][9] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a stable ternary co-receptor complex: SCFTIR1/AFB-aminopyralid-Aux/IAA.[8][10]

-

Ubiquitination of Aux/IAA Repressors: The formation of this complex allows the SCF E3 ligase to catalyze the poly-ubiquitination of the Aux/IAA protein.[8][11] Ubiquitin molecules are attached to the repressor, flagging it for destruction.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins.[7][9]

-

Activation of Auxin-Responsive Genes: With the Aux/IAA repressors eliminated, the ARF transcription factors are free to bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to a massive and sustained transcriptional activation.[7][8]

This uncontrolled expression of genes, many of which are involved in cell division, expansion, and elongation, leads to the characteristic symptoms of auxin herbicide phytotoxicity.[1][12] These symptoms include leaf and stem epinasty (twisting and curling), tissue swelling, and ultimately, cessation of growth and plant death.[4][13][14]

Receptor Selectivity

The TIR1/AFB family in Arabidopsis consists of six members.[7] Research has shown functional specialization among these proteins, with certain members showing preferential binding to specific auxinic compounds.[9][10] Notably, the AFB5 receptor exhibits high selectivity for pyridine-carboxylate herbicides, including this compound and picloram.[9][15] The resistance of the afb5 mutant in Arabidopsis to this compound underscores the critical role of this specific F-box protein in mediating its herbicidal activity.[9]

Quantitative Data on this compound Activity

The biological efficacy of this compound has been quantified through various bioassays. The data below, derived from studies on the model plant Arabidopsis thaliana, illustrates the herbicide's potency and the importance of the AFB5 receptor.

Table 1: Dose-Response Relationship of this compound on Arabidopsis Root Growth

| Genotype | EC₅₀ (nM) ¹ | Description |

|---|---|---|

| Wild-Type (WT) | 3.4 | Normal susceptible plant line. |

| afb5-1 Mutant | 68.7 | Plant line with a non-functional AFB5 receptor, showing significant resistance. |

Data sourced from Todd et al. (2022).[9] ¹ EC₅₀: The effective concentration required to cause a 50% reduction in root growth. A lower value indicates higher herbicidal activity.

Table 2: Inhibition of Aux/IAA Degradation by this compound

| Genotype | IC₅₀ (µM) ² | Description |

|---|---|---|

| Wild-Type (WT) | 1.2 | Concentration needed to inhibit 50% of Aux/IAA degradation. |

| afb5-1 Mutant | 30.6 | A significantly higher concentration is needed in the absence of a functional AFB5 receptor. |

Data sourced from Todd et al. (2022).[9] ² IC₅₀: The half-maximal inhibitory concentration.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of biochemical and molecular biology techniques. Detailed below are protocols for key experiments.

Protocol: Surface Plasmon Resonance (SPR) for Herbicide-Receptor Binding Affinity

This protocol quantifies the binding affinity (dissociation constant, Kd) between this compound and a purified TIR1/AFB receptor.[8]

Methodology:

-

Protein Expression and Purification:

-

Express recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB5) fused with a purification tag (e.g., 6x-His) in an appropriate system, such as insect (Sf9) or bacterial (E. coli) cells.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA resin).

-

-

SPR Chip Preparation:

-

Immobilize the purified TIR1/AFB protein onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.

-

-

Analyte Preparation:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

-

-

Binding Analysis:

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram (response units vs. time).

-

-

Data Analysis:

-

Fit the resulting sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

-

From the fit, determine the association rate constant (kₐ), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/kₐ). A lower Kd value signifies a higher binding affinity.[8]

-

Protocol: In Vivo Aux/IAA Degradation Assay

This live-imaging protocol directly visualizes the this compound-induced degradation of Aux/IAA proteins within plant cells.[8]

Methodology:

-

Plant Material:

-

Utilize transgenic Arabidopsis thaliana lines that express an Aux/IAA protein (e.g., IAA7) fused to a fluorescent reporter protein (e.g., VENUS or GFP). The expression is often driven by an inducible promoter to control protein levels.

-

-

Plant Growth and Treatment:

-

Grow seedlings vertically on sterile agar medium.

-

Induce the expression of the Aux/IAA-VENUS fusion protein (e.g., via heat shock if under a heat-shock promoter).

-

Transfer the seedlings to a liquid medium containing this compound at a test concentration or a mock control.

-

-

Microscopy and Imaging:

-

Mount the seedlings on a microscope slide for live-cell imaging using a confocal laser scanning microscope.

-

Acquire images of the root cells at specific time points following treatment (e.g., 0, 15, 30, 60 minutes).

-

-

Image and Data Analysis:

-

Quantify the mean fluorescence intensity within the nuclei of a defined number of cells for each time point and treatment.

-

Normalize the fluorescence intensity to the value at time zero.

-

Plot the normalized fluorescence intensity over time to visualize the degradation kinetics of the Aux/IAA protein in response to this compound.[8]

-

Conclusion

The mechanism of action for this compound is a well-defined process centered on the targeted degradation of Aux/IAA transcriptional repressors. By acting as a high-affinity molecular glue within the SCFTIR1/AFB co-receptor complex, this compound effectively and irreversibly activates auxin-responsive genes, leading to catastrophic metabolic dysfunction and death in susceptible broadleaf weeds. The high specificity for certain AFB receptors, such as AFB5, provides insight into its selective herbicidal activity. The quantitative assays and detailed protocols described herein form the foundation for understanding this potent herbicide and serve as a framework for the research and development of future weed management technologies.

References

- 1. This compound (this compound) - Revista Cultivar [revistacultivar.com]

- 2. Understanding the Effects and Applications of this compound Herbicide in Agriculture [cnagrochem.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound Herbicide | Solutions Pest & Lawn [solutionsstores.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 14. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 15. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Properties of Aminopyralid

Aminopyralid is a selective, post-emergent herbicide used to control broadleaf weeds, particularly those in the thistle and clover families.[1][2] As a member of the picolinic acid family of herbicides, it functions as a synthetic auxin, disrupting normal plant growth processes in susceptible species.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action, along with insights into relevant experimental protocols.

Chemical Identity and Structure

This compound is chemically known as 4-amino-3,6-dichloropyridine-2-carboxylic acid.[1][4][5] Its unique structure is central to its herbicidal activity.

| Identifier | Value |

| IUPAC Name | 4-amino-3,6-dichloropyridine-2-carboxylic acid[1][4][5] |

| CAS Number | 150114-71-9[5][6][7] |

| Molecular Formula | C₆H₄Cl₂N₂O₂[5][6][7] |

| Molecular Weight | 207.01 g/mol [7][8] |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N[4] |

| InChI Key | NIXXQNOQHKNPEJ-UHFFFAOYSA-N[1][4] |

| Synonyms | Milestone, DE-750, XDE-750[1][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound influence its environmental fate and biological activity. It is an off-white, odorless powder.[1][5]

| Property | Value | Conditions |

| Appearance | Off-white powder[5] | 22.7 °C[5] |

| Odor | Odorless[5] | |

| Melting Point | 163.5 °C[5] | |

| Density | 1.72 g/cm³[5] | 20 °C[5] |

| pH | 2.31[5] | 1% w/w aqueous solution at 23.4 °C[5] |

| Vapor Pressure | 9.52 x 10⁻⁹ Pa[5] | 20 °C[5] |

| 2.59 x 10⁻⁸ Pa[5] | 25 °C[5] | |

| Water Solubility | 2.48 g/L[5] | Unbuffered at 18 °C (pH 2.35)[5] |

| Henry's Law Constant | 9.61 x 10⁻¹² Pa m³/mol[5] | pH 7 at 20 °C[5] |

Mechanism of Action: Synthetic Auxin Herbicide

This compound is a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). This disruption of normal hormonal balance leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf plants while leaving grasses largely unaffected.[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid involves the reaction of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[6]

Methodology:

-

A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 ml of water is prepared.[6]

-

To this mixture, 66.7 g of a 30% sodium hydroxide solution is added homogeneously.[6]

-

The resulting solution is filtered, and the filtrate is transferred to a 1000 ml high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe.[6]

-

2 g of a 5% Pd/C catalyst is added to the reactor.[6]

-

The reactor is sealed and purged with nitrogen three times.[6]

-

The reactor is then filled with hydrogen to a pressure of 0.2 MPa.[6]

-

The reaction solution is decanted and filtered to recover the catalyst.[6]

-

The filtrate's pH is adjusted to 1-2 with 30% hydrochloric acid.[6]

-

The solution is cooled to induce crystallization and then centrifuged.[6]

-

The resulting precipitate is washed with hot water to yield 38.8 g of 4-amino-3,6-dichloro-pyridine-2-carboxylic acid, with a product purity of 97.5% and a yield of 91.4%.[6]

Animal Metabolism Study

The metabolism of this compound has been studied in lactating goats.[5]

Methodology:

-

A single lactating goat is orally dosed for 6 days with ¹⁴C-labeled this compound at a concentration of 13.96 ppm in the feed (equivalent to 0.26 mg/kg of body weight per day).[5]

-

The dose is administered immediately after the morning milking and before the morning feeding.[5]

-

Urine and feces are collected at 24-hour intervals throughout the dosing period.[5]

-

Milk samples are collected, and tissues (liver, kidneys, fat, and muscle) are collected at the end of the study.[5]

-

Radioactivity in the collected samples is quantified to determine the extent of absorption, distribution, metabolism, and excretion of this compound.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C6H4Cl2N2O2 | CID 213012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. This compound | 150114-71-9 [chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. hpc-standards.com [hpc-standards.com]

The Toxicological Profile of Aminopyralid in Mammals: A Technical Guide

Abstract

Aminopyralid, a pyridine carboxylic acid herbicide, is widely utilized for the control of broadleaf weeds.[1] Its mode of action is specific to plants, where it functions as a synthetic auxin, leading to uncontrolled growth and subsequent plant death.[2][3] In mammals, this compound exhibits a low toxicity profile, characterized by rapid absorption and excretion, minimal to no metabolism, and a lack of significant systemic toxicity.[4][5] This guide provides an in-depth summary of the mammalian toxicological data for this compound, including its toxicokinetics, acute and chronic effects, genotoxicity, carcinogenicity, and reproductive/developmental toxicity, tailored for researchers and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in mammals, primarily rats, demonstrate that this compound is rapidly absorbed and excreted.[6]

-

Absorption: Following oral administration, this compound is quickly absorbed, with peak plasma concentrations observed as early as 0.25 hours post-dosing.[7][8] Approximately 42-59% of an orally administered dose is absorbed.[9]

-

Distribution: The compound is distributed throughout the body but does not bioaccumulate in tissues upon repeated administration.[2][10] Plasma protein binding is moderate.[8]

-

Metabolism: A key feature of this compound's profile is its lack of metabolism in mammals.[3] Metabolism studies in rats show that it is excreted entirely as the unchanged parent compound.[2][10]

Acute Toxicity

This compound exhibits very low acute toxicity via oral, dermal, and inhalation routes.[6][10] The U.S. Environmental Protection Agency (EPA) classifies it as Toxicity Category IV (the lowest toxicity category) for acute oral and dermal effects.[2] However, technical grade this compound acid is considered a severe eye irritant (Toxicity Category I).[3][6] It is not a skin irritant or a skin sensitizer.[2][12]

| Acute Toxicity of this compound | | :--- | :--- | :--- | | Study | Species | Result | | Oral LD₅₀ | Rat | >5000 mg/kg[2][6] | | Dermal LD₅₀ | Rat | >5000 mg/kg[2] | | Inhalation LC₅₀ (4-hr) | Rat | >5.5 mg/L[2] | | Skin Irritation | Rabbit | Non-irritating[2] | | Eye Irritation | Rabbit | Severe irritant (technical acid)[6][12] | | Skin Sensitization | Guinea Pig | Non-sensitizer[2] |

Sub-chronic and Chronic Toxicity

Repeated-dose studies have been conducted in multiple species. The primary target organs identified are in the gastrointestinal tract.[3][4] In rats, the most common finding at high doses is cecal enlargement, which is often considered an adaptive, non-adverse response to poorly absorbed compounds.[4][10] In dogs and rabbits, effects such as hyperplasia and hypertrophy of the stomach lining have been observed at high doses.[6][13]

| Repeated-Dose Toxicity of this compound | | :--- | :--- | :--- | :--- | :--- | | Study Type | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) & Effects | | Sub-chronic Feeding | Dog | 90-day | 232 (F), 282 (M)[6][13] | 929 (F), 1070 (M) - Stomach histopathology[6][13] | | Sub-chronic Dermal | Rat | 28-day | 100 (M), 1000 (F) | 500 (M) - Slight epidermal hyperplasia[13] | | Chronic Feeding | Rat | 2-year | 50[2][6] | 500 - Cecal enlargement, mucosal hyperplasia, decreased body weight[6][13] | | Chronic Feeding | Mouse | 18-month | 250 (F), 1000 (M)[6] | N/A (HDT for males) |

(NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; M: Male; F: Female; HDT: Highest Dose Tested)

Carcinogenicity and Genotoxicity

Carcinogenicity

Based on long-term bioassays in rats and mice, this compound is not carcinogenic.[2][10] There were no treatment-related increases in tumors in these studies.[6] Consequently, the U.S. EPA has classified this compound as "not likely to be carcinogenic to humans".[2][10]

Genotoxicity

Reproductive and Developmental Toxicity

This compound does not cause adverse reproductive effects or developmental toxicity.[2][10] Studies have shown no impact on fertility, reproduction, or offspring development even at the highest doses tested.[10] There is no evidence of increased susceptibility in fetuses or offspring following prenatal or postnatal exposure.[12]

| Reproductive & Developmental Toxicity of this compound | | :--- | :--- | :--- | :--- | | Study Type | Species | Endpoint | NOAEL (mg/kg/day) | | 2-Generation Reproduction | Rat | Parental Systemic Toxicity | 1000[2] | | | | Reproductive Toxicity | 1000[2] | | | | Offspring Toxicity | 1000[2] | | Developmental | Rat | Maternal Toxicity | 1000[2][6] | | | | Developmental Toxicity | 1000[2][6] | | Developmental | Rabbit | Maternal Toxicity | 250[2][6] | | | | Developmental Toxicity | 500[2][6] |

Neurotoxicity

Specific studies to assess neurotoxic potential have found no evidence that this compound is a neurotoxicant.[2] In an acute neurotoxicity study in rats, the NOAEL was 1000 mg/kg, with only transient clinical signs like fecal and urine soiling observed at the highest dose of 2000 mg/kg, which were not considered specific neurotoxic effects.[6][12] A chronic neurotoxicity study in rats also showed no adverse effects.[12]

Experimental Protocols

Detailed methodologies for toxicological assessment are standardized to ensure regulatory acceptance. Below are representative protocols for key study types.

Chronic Oral Toxicity / Carcinogenicity Study Protocol (Rodent)

-

Test System: Sprague-Dawley rats (e.g., 50-70 animals/sex/group).

-

Administration: The test substance, this compound, is incorporated into the diet at various fixed concentrations (e.g., 0, 50, 500, 1000 mg/kg/day) and provided ad libitum.

-

Duration: Typically 24 months for rats.

-

Observations:

-

Clinical: Daily checks for mortality and morbidity; weekly detailed physical examinations.

-

Body Weight & Food Consumption: Measured weekly for the first 13 weeks, then monthly.

-

Hematology & Clinical Chemistry: Blood samples collected at 3, 6, 12, 18, and 24 months for analysis of a full panel of parameters.

-

Urinalysis: Conducted at the same intervals as blood collection.

-

-

Pathology:

-

Gross Necropsy: A complete necropsy is performed on all animals.

-

Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, cecum) are weighed.

-

Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs and any gross lesions from all dose groups are also examined.

-

Developmental Toxicity Study Protocol (Rabbit)

-

Test System: New Zealand White rabbits (e.g., 20-25 timed-pregnant females/group).

-

Administration: The test substance is administered daily by oral gavage during the period of major organogenesis (e.g., gestation days 6 through 18).

-

Duration: Dosing from gestation day 6 to 18; sacrifice on gestation day 29.

-

Maternal Observations: Daily clinical observations, weekly body weight, and food consumption.

-

Terminal Examination:

-

At termination (day 29), females are euthanized and a full necropsy is performed.

-

Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

-

Fetal Examination:

-

All fetuses are weighed and examined for external malformations.

-

Approximately half of the fetuses are examined for skeletal abnormalities (e.g., using Alizarin Red S staining).

-

The remaining half are examined for visceral (soft tissue) abnormalities.

-

Conclusion

The toxicological profile of this compound in mammals is well-characterized and demonstrates a low level of hazard. Its toxicokinetics are defined by rapid absorption and excretion of the parent compound, with no evidence of metabolism or bioaccumulation. It has low acute toxicity, is not a carcinogen or mutagen, and does not cause reproductive, developmental, or neurological toxicity. The primary effects observed at high doses are localized to the gastrointestinal tract and are considered adaptive or non-adverse in some cases. Overall, the data indicate a wide margin of safety for mammals under normal exposure conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. mass.gov [mass.gov]

- 5. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. apps.who.int [apps.who.int]

- 9. fao.org [fao.org]

- 10. wsdot.wa.gov [wsdot.wa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 13. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

An In-Depth Technical Guide to Aminopyralid (CAS: 150114-71-9)

Abstract

This technical guide provides a comprehensive overview of aminopyralid (CAS Number 150114-71-9), a selective, post-emergence herbicide. This compound is a member of the pyridine carboxylic acid chemical family and functions as a synthetic auxin, effectively controlling broadleaf weeds, particularly thistles and clovers, in various settings such as pastures, rangelands, and non-crop areas.[1][2] This document details its physicochemical properties, mechanism of action, synthesis process, toxicological profile, environmental fate, and the analytical methodologies used for its detection. The content is structured to serve as a key resource for researchers, scientists, and professionals in drug development and environmental science, offering structured data, detailed experimental protocols, and visual diagrams of key processes.

Physicochemical Properties

This compound is an off-white, odorless powder with high water solubility and low vapor pressure, properties that influence its environmental mobility and application methods.[2][3] Its key physicochemical characteristics are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 150114-71-9 | [3][4] |

| IUPAC Name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | [3] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3][5] |

| Molecular Weight | 207.01 g/mol | [4] |

| Appearance | Off-white powder | [3] |

| Melting Point | 163.5 °C | [4][5] |

| Density | 1.72 g/cm³ (at 20 °C) | [2][3] |

| Water Solubility | 2,480 mg/L (unbuffered, 18 °C) | [3] |

| Vapor Pressure | 9.52 × 10⁻⁹ Pa (at 20 °C) | [3] |

| pH | 2.31 (1% w/w aqueous solution) |[3] |

Mechanism of Action

This compound is a synthetic auxin herbicide that mimics the action of natural plant growth hormones.[6][7][8] Its mode of action is specific to plant biology, which accounts for its low toxicity to non-plant organisms.[9]

Upon application, this compound is absorbed through the leaves and roots of the plant and translocated systemically to meristematic tissues.[7][10] There, it binds to specific auxin receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding initiates a cascade of events that deregulates normal plant growth pathways.[7] The herbicide-receptor complex targets Aux/IAA repressor proteins for degradation, leading to the uncontrolled expression of auxin-responsive genes. This results in epinastic growth, including twisted stems, cupped leaves, and cell elongation, ultimately causing the death of susceptible broadleaf plants.[7][10] Grasses are generally tolerant because they can rapidly metabolize and sequester the herbicide molecule, preventing it from reaching its site of action.[8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[11][12] The following protocol is based on established methods.

Materials and Apparatus:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid

-

30% Sodium hydroxide (NaOH) solution

-

5% Palladium-on-carbon (Pd/C) catalyst

-

30% Hydrochloric acid (HCl)

-

High-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet

-

Filtration apparatus

-

Centrifuge

Procedure:

-

Dissolution: In a suitable beaker, mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 mL of water. Add 66.7 g of 30% NaOH solution to dissolve the starting material.[12]

-

Reaction Setup: Filter the resulting solution and transfer the filtrate to a 1000 mL high-pressure reactor. Add 2.0 g of 5% Pd/C catalyst.[12]

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas three times. Pressurize the reactor with hydrogen gas to 0.2 MPa. Begin stirring and heat the mixture to 50 °C.[12]

-

Reaction: Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for approximately 20 hours. Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).[11][12]

-

Isolation: Once the reaction is complete, cool the reactor to room temperature. Decant the reaction solution and filter to remove and recover the Pd/C catalyst.[12]

-

Precipitation and Purification: Transfer the filtrate to a clean vessel and acidify to a pH of 1-2 using 30% HCl. This will cause the this compound product to crystallize.[11][12]

-

Final Product: Cool the mixture to enhance crystallization, then centrifuge the solid. Wash the resulting precipitate with water to yield the final this compound product.[12]

The quantitative determination of this compound residues in environmental matrices like soil is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[13][14]

Materials and Apparatus:

-

Soil sample

-

Extraction solution (e.g., acetonitrile/water/formic acid)

-

Analytical standards of this compound

-

Orbital shaker

-

Centrifuge

-

HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Add 5 grams of the soil sample to a 50 mL centrifuge tube.[13]

-

Extraction: Add 10 mL of the extraction solution to the tube. Shake the sample vigorously for 3 minutes at 2500 rpm on an orbital shaker.[13]

-

Separation: Centrifuge the sample at 3000 rpm for 3 minutes. Decant the supernatant into a clean tube. Repeat the extraction process on the soil pellet with an additional 10 mL of extraction solution.[13]

-

Analysis: Combine the supernatants. If necessary, filter the extract before analysis. Inject a prepared aliquot into the LC-MS/MS system.[13]

-

Detection: Operate the mass spectrometer in positive ion ESI mode and use Multiple Reaction Monitoring (MRM) for quantification of the target analyte.[13][15]

-

Quantification: Generate a calibration curve using analytical standards. Quantify the this compound concentration in the sample against the curve. The Limit of Quantitation (LOQ) for this method can be as low as 0.0015 µg/g.[13][14]

Toxicological Profile

This compound exhibits low acute toxicity to mammals, birds, and fish.[10][16] The U.S. EPA classifies it as Toxicity Category IV (the lowest toxicity category), though the technical acid form can cause severe eye irritation (Toxicity Category I).[10][17] It has been classified as "not likely" to be carcinogenic to humans.[10]

Table 2: Mammalian Toxicity Summary

| Endpoint | Species | Value | Classification | Reference |

|---|---|---|---|---|

| Acute Oral LD₅₀ | Rat | > 5,000 mg/kg | Practically Non-toxic | [17] |

| Acute Dermal LD₅₀ | Rabbit | > 5,000 mg/kg | Low Toxicity | [10] |

| Acute Inhalation LC₅₀ | Rat | > 5.26 mg/L | Low Toxicity | [10] |

| Eye Irritation | Rabbit | Severe (acid form) | Category I | [10] |

| Skin Irritation | Rabbit | Non-irritating | - | [17] |

| Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity | Not Likely | [10] |

| Reproductive Toxicity NOEL | Rat | 1000 mg/kg bw/d | No Effects |[5] |

Table 3: Ecotoxicological Summary

| Organism | Endpoint | Value | Classification | Reference |

|---|---|---|---|---|

| Birds (Bobwhite Quail) | Acute Oral LD₅₀ | > 2,250 mg/kg | Practically Non-toxic | [10][17] |

| Fish (Rainbow Trout) | 96-hr LC₅₀ | > 100 mg/L | Practically Non-toxic | [17] |

| Aquatic Invertebrates (Daphnia) | 48-hr EC₅₀ | > 100 mg/L | Practically Non-toxic | [10] |

| Honeybee | Acute Contact LD₅₀ | > 100 µ g/bee | Practically Non-toxic | [10] |

| Earthworm | 14-day LC₅₀ | > 1,000 mg/kg | Practically Non-toxic | [10][16] |

| Algae | EC₅₀ | - | Slightly Toxic | [10][18] |

| Aquatic Plants | EC₅₀ | - | Slightly Toxic |[10][18] |

Environmental Fate

The environmental behavior of this compound is characterized by its persistence in soil and rapid degradation in water under sunlight.

Table 4: Environmental Persistence and Mobility

| Parameter | Medium | Value | Significance | Reference |

|---|---|---|---|---|

| Half-life (Aerobic) | Soil | 32 - 533 days (Typical: 103 days) | Persistent | [10][17] |

| Photolysis Half-life | Water | 0.6 days (in shallow, clear water) | Rapid Degradation | [9][10][18] |

| Mobility | Soil | High (Koc: 1.05 - 24.3 mL/g) | Potential to leach | [9][11] |

| Bioaccumulation | Fish | Not expected | Low |[10] |

In soil, the primary route of degradation is microbial metabolism, which can be slow, leading to its persistence.[6][10] Its high water solubility and low adsorption to soil particles (low Koc) give it high mobility, creating a potential for leaching into groundwater.[9][11] In aquatic environments, this compound is stable but is susceptible to rapid aqueous photolysis, which is an important degradation pathway in sunlit surface waters.[9][10]

Due to its persistence, this compound can remain active in compost and manure if animals consume treated forage, leading to potential damage to sensitive crops if the compost is used as fertilizer.[2][10][19]

Regulatory Framework

This compound was granted its first registration by the U.S. EPA in 2005 and was categorized as a "reduced risk" herbicide.[10] Regulatory agencies like the EPA and Canada's Pest Management Regulatory Agency (PMRA) have established maximum residue limits (MRLs) or tolerances for this compound in various agricultural commodities, including grass, wheat, corn, and animal products.[20][21][22] The registration of pesticides like this compound is subject to a continuous review process every 15 years to ensure they continue to meet safety standards based on the latest scientific data.[19]

Conclusion

This compound is a highly effective and selective herbicide for the control of broadleaf weeds. Its mechanism as a synthetic auxin is well-understood, and it possesses a generally favorable toxicological profile for non-target organisms. However, its significant persistence in soil and plant residues necessitates careful management to prevent unintended damage to sensitive crops through compost or manure contamination. The analytical methods for its detection are robust and sensitive, allowing for effective monitoring in various environmental and agricultural matrices. This guide provides the foundational technical information required by scientists and researchers to understand and work with this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fao.org [fao.org]

- 4. 150114-71-9 this compound AKSci X4356 [aksci.com]

- 5. apvma.gov.au [apvma.gov.au]

- 6. nbinno.com [nbinno.com]

- 7. howplantswork.wordpress.com [howplantswork.wordpress.com]

- 8. This compound (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]

- 9. mass.gov [mass.gov]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. This compound (Ref: XDE 750) [sitem.herts.ac.uk]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

- 14. epa.gov [epa.gov]

- 15. epa.gov [epa.gov]

- 16. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 17. wsdot.wa.gov [wsdot.wa.gov]

- 18. This compound: a New Herbicide for Pasture Vegetation Management. [a-c-s.confex.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 21. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 22. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

Aminopyralid: A Technical Guide to Water Solubility and Leaching Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility and leaching potential of the herbicide aminopyralid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the environmental fate of this compound. This document presents quantitative data in structured tables, details experimental protocols for key environmental studies, and visualizes experimental workflows using the DOT language for Graphviz.

Physicochemical Properties and Water Solubility of this compound

This compound is a pyridine carboxylic acid herbicide characterized by its high water solubility, a key factor influencing its environmental mobility.[1] Its solubility is pH-dependent, a critical consideration for its behavior in various soil and water environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | [2] |

| CAS Number | 150114-71-9 | [2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 207.0 g/mol | [2] |

| Vapor Pressure | 1.92 x 10⁻¹⁰ mm Hg at 25°C | [2] |

| Henry's Law Constant | 1.7 x 10⁻¹² atm-cu m/mole | [2] |

| pKa | 2.56 | [1][2] |

| log Kow (Octanol-Water Partition Coefficient) | -1.75 (pH 5), -2.87 (pH 7), -2.96 (pH 9) | [2] |

Table 2: Water Solubility of this compound at Different pH Values

| pH | Water Solubility (g/L) at 20°C | Reference |

| 5 | 212 | [3] |

| 7 | 205 | [3] |

| 9 | 203 | [3] |

| Unbuffered (Distilled Water) | 2.48 | [3] |

The high water solubility of this compound, particularly in its anionic form at environmentally relevant pH values, contributes significantly to its potential for movement within the soil profile.[4]

Soil Sorption and Leaching Potential

The potential for a pesticide to leach through the soil is largely determined by its interaction with soil particles, a process quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Low Koc values are indicative of weak adsorption to soil organic matter and a higher potential for leaching.

Table 3: Soil Sorption Coefficients and Leaching Potential of this compound

| Parameter | Value Range | Interpretation | Reference |

| Koc (mL/g) | 1.05 - 24.3 | Very High to High Mobility | [2][4] |

| Kd (mL/g) | 0.03 - 0.72 | Weak to Moderate Sorption | [4] |

This compound's low Koc values classify it as a mobile to very mobile compound in soil, suggesting a high potential for leaching into groundwater.[1][5] The major route of its dissipation from soil is through runoff and leaching.[4] Under environmental conditions, this compound primarily exists in its anionic form, which exhibits low adsorption to soils.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the water solubility and leaching potential of this compound, based on internationally recognized guidelines.

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound is determined using the column elution method or the flask method, depending on the expected solubility. Given its high solubility, the flask method is appropriate.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined analytically.

Detailed Methodology:

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge.

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS/MS).

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a glass flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the solution is centrifuged to separate the undissolved solid from the aqueous phase.

-

Aliquots of the clear supernatant are carefully removed for analysis.

-

The concentration of this compound in the aliquots is determined using a validated analytical method.

-

The procedure is repeated at different pH values (e.g., 5, 7, and 9) using appropriate buffer solutions.

-

Soil Adsorption/Desorption (OECD Guideline 106)

The batch equilibrium method is used to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution containing this compound. The concentration of this compound remaining in the solution after equilibrium is measured, and the amount adsorbed to the soil is calculated by difference.

Detailed Methodology:

-

Materials:

-

Representative soil samples, air-dried and sieved (<2 mm).

-

Radiolabeled (e.g., ¹⁴C) or non-labeled this compound of known purity.

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes.

-

Shaker.

-

Analytical instrumentation (e.g., Liquid Scintillation Counter for radiolabeled compounds, LC-MS/MS for non-labeled).

-

-

Procedure:

-

A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and test concentrations.

-

For the main study, a known mass of soil is placed in a centrifuge tube.

-

A known volume of 0.01 M CaCl₂ solution containing a known concentration of this compound is added to the tube.

-

The tubes are sealed and shaken at a constant temperature until equilibrium is reached.

-

The tubes are then centrifuged at high speed to separate the soil from the aqueous phase.

-

The concentration of this compound in the supernatant is measured.

-

The amount of this compound adsorbed to the soil is calculated.

-

The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the aqueous phase at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Desorption can be measured by replacing a portion of the supernatant with a fresh solution of 0.01 M CaCl₂ and re-equilibrating.

-

Soil Column Leaching (OECD Guideline 312 / EPA OPPTS 835.1240)

This study simulates the movement of this compound through a soil profile under controlled laboratory conditions.

Principle: A column packed with soil is treated with this compound and then irrigated with a simulated rainfall solution. The leachate is collected and analyzed for the presence of the herbicide and its degradation products. The soil column is then sectioned and analyzed to determine the distribution of the compound within the soil profile.[2]

Detailed Methodology:

-

Apparatus:

-

Glass or stainless steel columns (e.g., 30 cm long, 5 cm diameter).

-

Apparatus for applying simulated rainfall (e.g., peristaltic pump).

-

Fraction collector for leachate.

-

Analytical instrumentation for quantification.

-

-

Procedure:

-

The columns are uniformly packed with air-dried, sieved soil.

-

The soil columns are saturated with 0.01 M CaCl₂ solution and allowed to drain.[2]

-

A known amount of this compound (often radiolabeled) is applied to the surface of the soil column.[2]

-

Simulated rainfall (0.01 M CaCl₂) is applied to the top of the column at a constant rate for a specified period (e.g., 48 hours).[2]

-

The leachate is collected in fractions and analyzed for this compound.

-

After the irrigation period, the soil column is carefully extruded and sectioned into segments (e.g., every 5 cm).

-

Each soil segment is extracted and analyzed for the concentration of this compound.

-

A mass balance is performed to account for the total amount of applied this compound.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows described above.

Caption: Workflow for Determining Water Solubility (Flask Method).

Caption: Workflow for Soil Adsorption/Desorption Study.

Caption: Workflow for Soil Column Leaching Study.

References

- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. filab.fr [filab.fr]

- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 5. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Aminopyralid in Water

Introduction

Aminopyralid is a systemic herbicide used for the control of broadleaf weeds. Due to its mobility in soil and high solubility in water, it has the potential to contaminate surface and groundwater resources.[1] Consequently, sensitive and reliable analytical methods are required for monitoring this compound residues in aqueous matrices to ensure environmental protection and compliance with regulatory limits. This document provides detailed application notes and protocols for the detection of this compound in water, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique. An alternative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also briefly discussed.

Data Presentation

The following table summarizes the quantitative performance data for the described analytical methods.

| Parameter | LC-MS/MS Method 1 (Direct Injection) | LC-MS/MS Method 2 (SPE) | HPLC-UV with SPE |

| Limit of Detection (LOD) | 0.015 µg/L[2] | Not explicitly stated, but method is used for 1 µg/L spiked samples[3] | Not specified |

| Limit of Quantitation (LOQ) | 0.05 µg/L[2] | Not explicitly stated, but recoveries are good at 1 µg/L[3] | Not specified |

| Reporting Limit | 0.05 ng/mL (0.05 µg/L)[4] | - | - |

| Recovery | 70-120% (guideline requirement)[2] | 80-108%[3] | >80%[1] |

| Relative Standard Deviation (RSD) | ≤20% (guideline requirement)[2] | <5%[1] | Not specified |

| Matrix | Groundwater, Surface Water, Tap Water[2] | Ultrapure Water, Tap Water[3] | Water[1] |

| Sample Preparation | Direct injection or filtration[4] | Solid-Phase Extraction (SPE)[3] | Solid-Phase Extraction (SPE)[1] |

Experimental Protocols

Method 1: Direct Analysis of this compound in Groundwater by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the direct analysis of this compound in groundwater samples with minimal sample preparation.[4]

1. Principle

This compound, an acidic pesticide, is directly analyzed in a groundwater matrix using LC-MS/MS. This technique provides separation and quantitation without the need for derivatization.[4]

2. Reagents and Materials

-

Water, Optima LC/MS grade or higher purity[4]

-

Methanol, Optima LC/MS grade or higher purity[4]

-

Acetonitrile, Optima LC/MS grade or higher purity[4]

-

Formic acid, HPLC grade or higher purity[4]

-

Syringe filter, 25 mm, with 0.45 µm PTFE membrane[4]

-

10 mL single-use syringe[4]

-

This compound analytical standard

-

5-amino-2-chlorobenzoic acid (internal standard)[4]

3. Sample Preparation

-

Filter a 10 mL groundwater sample through a 0.45 µm syringe filter into a 10 mL centrifuge tube.[4]

-

Wash the filter with 0.85 mL of acetonitrile and add the wash directly to the filtered sample.[4]

-

Add 10 µL of the internal standard solution (final concentration of 0.5 ng/mL) to 990 µL of the filtered sample in an autosampler vial.[4]

4. LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1200 Series HPLC or equivalent

-

Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent

-

Column: Details not specified in the provided context.

-

Mobile Phase: Gradient elution using methanol and water with 0.1% formic acid.[5]

-

Flow Rate: 300 µL/minute[5]

-

Injection Volume: 2 µL[5]

-

Ionization Mode: Positive Ion Electrospray (ESI+)[2]

5. Quality Control

-

A calibration curve should be prepared with a minimum of five levels for a quadratic curve or three for a linear curve. The lowest standard must be at or below the reporting limit.[4]

-

Matrix-matched calibration standards should be used to account for matrix effects.[4]

-

A matrix blank and a matrix spike should be analyzed with each batch of samples.[4]

Method 2: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and LC-MS/MS

This method is suitable for the analysis of this compound in various water matrices and involves a pre-concentration step using solid-phase extraction.

1. Principle

This compound is extracted and concentrated from a water sample using a mixed-mode polymeric anion-exchange solid-phase extraction cartridge.[2] The analyte is then eluted, derivatized, and analyzed by LC-MS/MS.[2]

2. Reagents and Materials

-

Methanol

-

Formic acid

-

Methyl tert-butyl ether[2]

-

Acetonitrile[2]

-

Pyridine[2]

-

1-Butanol[2]

-

Butyl chloroformate[2]

-

Ammonium formate

-

Mixed-mode polymeric anion-exchange SPE cartridges[2]

-

This compound analytical standard

-

¹³C₂, ¹⁵N-aminopyralid (stable isotope-labeled internal standard)[2]

3. Sample Preparation (SPE)

-

Condition the SPE cartridge with methanol followed by water.

-

Pass the water sample through the cartridge at a flow rate of approximately 2 mL/min.[2]

-

Rinse the sample container with a water/methanol/formic acid solution (90:10:1) and pass it through the cartridge.[2]

-

Dry the cartridge under vacuum.[2]

-

Elute this compound from the cartridge with three 2.0-mL aliquots of methyl tert-butyl ether/methanol (90:10).[2]

-

Add the internal standard to the eluate and evaporate to dryness.[2]

4. Derivatization

-

Reconstitute the residue in an acetonitrile/pyridine/1-butanol (22:2:1) solution.[2]

-

Add butyl chloroformate to form the 1-butyl esters of the analyte and internal standard.[2]

-

Vortex the sample for five minutes.[2]

5. Final Sample Preparation and Analysis

-

Dilute the derivatized mixture with a methanol/water (40:60) solution containing 0.05% formic acid and 5 mM ammonium formate.[2]

-

Analyze by HPLC/MS/MS.[2]

Method 3: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and HPLC-UV

This method provides an alternative to mass spectrometry detection and is suitable for laboratories equipped with HPLC-UV instrumentation.

1. Principle

This compound is extracted and concentrated from a water sample using a specialized molecularly imprinted polymer (MIP) solid-phase extraction cartridge. The cleaned-up extract is then analyzed by HPLC with UV detection.[1]

2. Reagents and Materials

-

Acetonitrile[1]

-

Ethyl acetate[1]

-

Trifluoroacetic acid[1]

-

AFFINIMIP® SPE Picolinic Herbicides cartridges[1]

-

This compound analytical standard

3. Sample Preparation (SPE)

-

Equilibration: Condition the SPE cartridge with 2 mL of acetonitrile followed by 1 mL of water.[1]

-

Loading: Load 3 mL of the water sample.[1]

-

Washing: Wash the cartridge with 1 mL of water, dry under vacuum for 1 minute, and then wash with 1 mL of acetonitrile.[1]

-

Elution: Elute this compound with 3 mL of 98/2 ethyl acetate/trifluoroacetic acid.[1]

-

Evaporate the eluate and redissolve the residue in the mobile phase for HPLC analysis.[1]

4. HPLC-UV Instrumentation and Conditions

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: Hypersil Gold 150mm x 2.1mm, 3 µm particle size, or equivalent.[6]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase for picolinic acid herbicides.

-

Flow Rate: 0.3 mL/min[6]

-

Injection Volume: 20 µL[6]

-

Detection Wavelength: The optimal wavelength for this compound should be determined, typically in the range of 200-300 nm.

Mandatory Visualization

Caption: General workflow for this compound analysis in water samples.

References

Solid-Phase Extraction of Aminopyralid from Environmental Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of aminopyralid from various environmental matrices, including water, soil, compost, and plant materials. The methodologies outlined are compiled from validated analytical procedures and recent scientific literature, offering robust frameworks for the accurate quantification of this herbicide.

Introduction

This compound is a synthetic auxin herbicide used for controlling broadleaf weeds.[1][2][3][4] Its persistence and mobility in soil and water necessitate sensitive and reliable analytical methods for monitoring its presence in the environment.[2][3] Solid-phase extraction is a widely adopted technique for the cleanup and concentration of this compound from complex sample matrices prior to chromatographic analysis.[1][5][6][7] This document details the appropriate SPE sorbents, procedural steps, and analytical conditions for successful this compound extraction.

Physicochemical Properties Relevant to SPE

Understanding the physicochemical properties of this compound is crucial for developing effective SPE methods. As a weak acid with a pKa of 2.56, its charge state is pH-dependent.[3][8] At environmental pH values (typically above 2.56), this compound exists predominantly in its anionic form.[3][6][7] This characteristic is fundamental to its extraction using anion exchange or mixed-mode SPE sorbents.

| Property | Value | Reference |

| Molecular Formula | C6H4Cl2N2O2 | [9] |

| Molecular Weight | 207.01 g/mol | [9] |

| pKa | 2.56 | [3][8] |

| log Kow (octanol-water partition coefficient) | -1.75 (pH 5), -2.87 (pH 7), -2.96 (pH 9) | [9] |

| Water Solubility | 2,480 mg/L | [3] |

| Vapor Pressure | 1.92 x 10^-10 mm Hg at 25 °C | [9] |

Quantitative Data Summary

The following tables summarize the quantitative data for the solid-phase extraction of this compound from various environmental samples, including recovery rates, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Water Samples

| SPE Sorbent | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ | LOD | Analytical Method | Reference |

| AttractSPE® Disks - Anion Exchange - SR | 1 µg/L | > 80% | - | - | - | LC-MS/MS | [10] |

| Phenomenex Strata X | 0.05 - 5.0 µg/L | 70-120% | < 20% | 0.05 µg/L | 0.015 µg/L | HPLC/MS/MS | [11] |

Soil Samples

| SPE Sorbent | Fortification Level (µg/g) | Mean Recovery (%) | RSD (%) | LOQ (µg/g) | LOD (µg/g) | Analytical Method | Reference |

| Mixed-mode polymeric anion-exchange | 0.001 - 0.20 | 70-120% | < 23% | 0.001 | 0.0001 | HPLC/MS/MS | [11] |

| Not specified (SPE plate) | 0.0015 - 0.10 | 70-120% | ≤ 20% | 0.0015 | 0.000246 | HPLC/MS/MS | [12] |

Plant and Compost Samples

| Matrix | SPE Sorbent | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ | LOD | Analytical Method | Reference |

| Barley | HR-XA (small strongly-polar) | 0.005 - 0.050 mg/kg | 75.2 - 88.4% | - | - | - | LC-MS/MS | [5] |

| Barley | AFFINIMIP® SPE Picolinic Herbicides | - | 87.8% | < 10% | - | - | HPLC | [4] |

| Straw | Molecularly Imprinted Polymer (MIP) | 50 ng/g | - | - | 10 ng/g | - | LC-MS/MS | [6][7] |

| Compost | AFFINIMIP® SPE Picolinic Herbicides | - | > 80% | - | - | - | HPLC-UV | [2] |

| Compost | Oasis MAX | 0.500 – 40.0 ng/g | - | - | 0.500 ng/g | 0.150 ng/g | LC-MS/MS | [13][14] |

Experimental Protocols

Detailed methodologies for the solid-phase extraction of this compound from water and soil samples are provided below.

Protocol 1: Extraction of this compound from Water Samples

This protocol is based on the EPA method GRM 07.10 for the analysis of this compound in water.[11]

1. Sample Preparation:

-

To a 10 mL water sample, add 50 µL of concentrated sulfuric acid.

2. SPE Cartridge Conditioning:

-

Use a Phenomenex Strata X SPE cartridge.

-

Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water/concentrated sulfuric acid (99.5:0.5, v/v).

-

Dry the cartridge under full vacuum.

3. Sample Loading:

-

Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

4. Cartridge Washing:

-

Rinse the sample vial with 2 mL of water/methanol/formic acid (90:10:1, v/v/v) and pass the rinse through the cartridge.

-

Dry the cartridge with vacuum.

5. Elution:

-

Elute this compound from the SPE cartridge with three 2.0 mL aliquots of methyl tert-butyl ether/methanol (90:10, v/v) at a flow rate of approximately 1 mL/min.

6. Post-Elution Processing:

-

Add a known amount of a stable isotope-labeled internal standard (e.g., 13C2, 15N-aminopyralid) to the eluate.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in an acetonitrile:pyridine:butanol solution (22:2:1, v/v/v).

-

Derivatize the sample with butyl chloroformate.

-

Dilute the derivatized sample with a methanol/water solution (40:60, v/v) containing 0.05% formic acid and 5 mM ammonium formate.

7. Analysis:

-

Analyze the final sample by high-performance liquid chromatography with positive-ion electrospray tandem mass spectrometry (HPLC/MS/MS).[11]

Protocol 2: Extraction of this compound from Soil Samples

This protocol is based on the EPA method GRM 07.09 for the analysis of this compound in soil.[11]

1. Sample Extraction:

-

Shake the soil sample with a methanol/2 N sodium hydroxide (90:10, v/v) solution.

-

Centrifuge the sample and decant the supernatant.

-

Repeat the extraction step.

-

Combine the supernatants and bring to a fixed volume.

-

Take an aliquot of the combined extract, evaporate it to dryness, and reconstitute the residue in water.

2. SPE Cleanup:

-

Use a mixed-mode polymeric anion-exchange solid-phase extraction cartridge.

-

Condition the cartridge according to the manufacturer's instructions.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

3. Elution:

-

Elute this compound from the SPE cartridge with an ethyl acetate/trifluoroacetic acid (99:1, v/v) solution.

4. Post-Elution Processing:

-

Add a stable-isotope labeled internal standard (e.g., 13C2, 15N-aminopyralid) to the eluate.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in an acetonitrile/pyridine/1-butanol (22:2:1, v/v/v) solution.

-

Derivatize the sample with butyl chloroformate to form the 1-butyl esters.

5. Analysis:

-

Analyze the purified and derivatized extract by positive-ion electrospray HPLC/MS/MS.[12]

Visualizations

The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.

Caption: Workflow for SPE of this compound from water samples.

Caption: Workflow for SPE of this compound from soil samples.

References

- 1. fao.org [fao.org]

- 2. affinisep.com [affinisep.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. affinisep.com [affinisep.com]

- 5. CN104198642A - Method for detecting this compound pesticide residues in barley - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fs.usda.gov [fs.usda.gov]

- 9. This compound | C6H4Cl2N2O2 | CID 213012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. affinisep.com [affinisep.com]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

Application Notes and Protocols for Aminopyralid Residue Analysis in Plant Tissues and Crops

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyralid is a synthetic auxin herbicide used for controlling broadleaf weeds in various agricultural settings, including pastures, cereal crops, and industrial land.[1][2] Its persistence in plant tissues and the environment necessitates sensitive and reliable analytical methods to monitor its residues in crops and ensure food safety.[3][4] Residues of this compound can be phytotoxic to sensitive rotational crops even at very low concentrations.[5] This document provides detailed application notes and protocols for the analysis of this compound residues in plant tissues and crops, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Residue Analysis

The following table summarizes quantitative data from various studies on this compound residue levels in different plant matrices, along with the analytical methods employed and their performance parameters.

| Plant Matrix | Analytical Method | Extraction/Clean-up Method | Residue Level Detected | LOQ (ng/g) | Recovery (%) | Reference |

| Straw | LC-MS/MS | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) with acidified acetonitrile | 22.54 ± 0.8 ng/g | 10 | 71 | [1][6] |

| Wheat Forage | Not Specified | Not Specified | 0.095 mg/kg | Not Specified | Not Specified | |

| Wheat Hay | Not Specified | Not Specified | 0.658 mg/kg | Not Specified | Not Specified | |

| Wheat Straw | Not Specified | Not Specified | 0.555 mg/kg | Not Specified | Not Specified | |

| Wheat Grain | Not Specified | Not Specified | 0.033 mg/kg | 10 | Not Specified | [7] |

| Corn Meal | LC-ESI-MS/MS | Acetonitrile/water/formic acid/ammonium acetate extraction | Not Specified (spiking study) | ~0.84 | 70 ± 5 | [8] |

| Soy Meal | LC-ESI-MS/MS | Acetonitrile/water/formic acid/ammonium acetate extraction | Not Specified (spiking study) | ~0.84 | 77 ± 19 | [8] |

| Vegetables (eggplant, cucumber, tomato) & Fruits (apple, grape) | UPLC-MS/MS | 1% formic acid-acetonitrile extraction | Not Specified (spiking study) | < 36 | 66.5 - 109.4 | |

| Compost | LC-MS/MS | 0.1N NaOH extraction, followed by HCl hydrolysis and SPE | Not Specified (spiking study) | 0.5 | Not Specified | [9] |

Experimental Protocols

This section details the methodologies for the key experiments in this compound residue analysis.

Protocol 1: Sample Preparation using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Straw

This protocol is adapted from a method optimized for the analysis of this compound in straw.[1][6]

1. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (MeCN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

2. Procedure:

-

Weigh 2 g of homogenized and dried straw sample into a 50 mL centrifuge tube.

-

Add 10 mL of acidified acetonitrile (1% formic acid in MeCN).

-

Vortex for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of methanol with 1% formic acid.[1][6]

-

Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using a Simplified Extraction for Soil, Corn Meal, and Soy Meal

This protocol is based on a method developed for the efficient extraction of this compound from various matrices without extensive cleanup steps.[10]

1. Materials and Reagents:

-

This compound analytical standard

-

Acetonitrile (MeCN)

-

Purified water

-

Formic acid

-

Ammonium acetate

-

5-Amino-2-chlorobenzoic acid (internal standard)

-

Orbital shaker

-

Centrifuge

2. Procedure:

-

Prepare the extraction solution by mixing 800 mL of acetonitrile, 200 mL of purified water, 1 mL of formic acid, and 3.1 grams of ammonium acetate. Add the internal standard (5-Amino-2-chlorobenzoic acid) to a final concentration of 100 ng/mL.[10]

-

Weigh 5 g of the ground sample (soil, corn meal, or soy meal) into a 50-mL centrifuge tube.[10]

-

Add 10 mL of the extraction solution to the sample.[10]

-

Shake the samples for 3 minutes at 2500 rpm on an orbital shaker.[10]

-

Centrifuge at 3000 rpm for 3 minutes.[10]

-

Decant the supernatant.

-

Repeat the extraction process (steps 3-6) once more and pool the supernatants.[10]

-

Filter the combined supernatant for LC-ESI-MS/MS analysis.[10]

Protocol 3: LC-MS/MS Analysis

The following are typical instrumental parameters for the quantification of this compound. Parameters should be optimized for the specific instrument used.

-

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Column: A C18 reversed-phase column (e.g., Ace Excel 2 Super C18, 100 × 2.1 mm, 3 µm) is commonly used.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or 100% methanol[1][9]

-

Flow Rate: 300 µL/minute[1]

-

Injection Volume: 2 µL[1]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

MRM Transitions: The specific precursor and product ions for this compound should be determined by direct infusion of a standard solution. A common transition is m/z 207.1 -> 160.9 or 134.1.[11]

Visualizations

This compound's Mode of Action: Auxin Mimicry

This compound is a synthetic auxin that disrupts plant growth by mimicking the action of natural plant growth hormones.[1] This leads to uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible broadleaf plants.

Caption: Simplified signaling pathway of this compound as a synthetic auxin mimic in a plant cell.

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in plant tissues and crops, from sample collection to data analysis.

Caption: General experimental workflow for this compound residue analysis in plant matrices.

References

- 1. mdpi.com [mdpi.com]

- 2. fao.org [fao.org]

- 3. ipcm.wisc.edu [ipcm.wisc.edu]

- 4. hse.gov.uk [hse.gov.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modification of the existing maximum residue levels for this compound in certain cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]